REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCOCC>[CH3:1][NH:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4]
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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CN=C=O
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
9 mL
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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1-Methyl-3-phenylurea precipitated as purple crystals which
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Type
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CUSTOM
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Details
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were recrystallized from ethanol, m.p. 150° C.
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Name
|
|
Type
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product
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Smiles
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CNC(=O)NC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |